Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2
Description
Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2 is a synthetic opioid peptide featuring a sequence with multiple structural modifications, including D-amino acids (D-Ala² and D-Trp⁴) and norleucine (Nle⁵). These modifications enhance metabolic stability and influence receptor selectivity. The compound exhibits moderate affinity for the mu-opioid receptor (IC₅₀ = 2300 nM) but lacks significant classification as a highly selective agonist or antagonist . Its design draws inspiration from natural opioid peptides like dermorphin and enkephalins, incorporating non-canonical residues to optimize pharmacokinetic properties.
Properties
Molecular Formula |
C44H55N9O10 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H55N9O10/c1-3-4-13-33(42(61)53-36(22-38(56)57)44(63)52-34(39(46)58)20-26-10-6-5-7-11-26)51-43(62)35(21-28-23-47-32-14-9-8-12-30(28)32)50-37(55)24-48-40(59)25(2)49-41(60)31(45)19-27-15-17-29(54)18-16-27/h5-12,14-18,23,25,31,33-36,47,54H,3-4,13,19-22,24,45H2,1-2H3,(H2,46,58)(H,48,59)(H,49,60)(H,50,55)(H,51,62)(H,52,63)(H,53,61)(H,56,57)/t25-,31+,33+,34+,35-,36+/m1/s1 |
InChI Key |
LTNSZIYAGMZDDY-GUNATADUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Comparative Analysis
Receptor Selectivity and Affinity
- Mu vs. Delta Selectivity :
- The target compound’s moderate mu affinity contrasts with dermorphin (Ki = 1.5 nM, Mu-selective) and dermenkephalin (Ki = 3.2 nM, Delta-selective). The D-Trp⁴ in this compound may disrupt mu-receptor interactions seen in dermorphin’s D-Ala²-Phe³ motif .
- Compared to H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl (IC₅₀ = 9 nM), the target compound’s higher IC₅₀ suggests that Nle⁵ and Asp⁶ substitutions reduce mu-receptor binding efficiency .
Structural Modifications and Stability
- D-Amino Acids: D-Ala² (shared with dermorphin) and D-Trp⁴ confer resistance to enzymatic degradation, similar to dermenkephalin’s D-Met² . In contrast, all-L-residue peptides like Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) exhibit rapid hydrolysis in vivo .
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